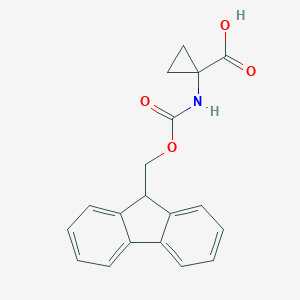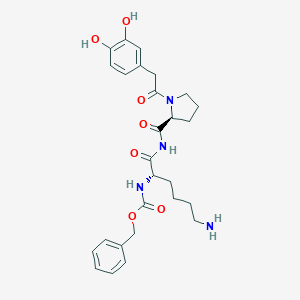
2-(Difluoromethyl)pyridine
Übersicht
Beschreibung
2-(Difluoromethyl)pyridine is an organic compound characterized by the presence of a difluoromethyl group attached to the second position of a pyridine ring
Wirkmechanismus
Target of Action
2-(Difluoromethyl)pyridine primarily targets the quorum sensing system of Pseudomonas aeruginosa . Quorum sensing is a bacterial communication system that regulates gene expression in response to cell density. It plays a crucial role in many bacterial behaviors, such as biofilm formation and virulence .
Mode of Action
This compound acts as a bioisosteric replacement of pyridine-N-oxide . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In this case, this compound enhances the activity of the model compound .
Biochemical Pathways
The compound affects the quorum sensing pathway, impacting biofilm formation , anti-violacein activity , and protease activity . Biofilms are communities of bacteria that are resistant to antimicrobial agents, and violacein is a purple pigment produced by Chromobacterium violaceum . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids .
Pharmacokinetics
The compound’slipophilicity , bioavailability , and metabolic stability are enhanced due to the presence of the difluoromethyl group .
Result of Action
As a result of its action, this compound shows good antibiofilm biomass of Pseudomonas aeruginosa and reduces violacein production in Chromobacterium violaceum . In terms of protease activity, it shows significant activity compared to the model compound .
Biochemische Analyse
Biochemical Properties
2-(Difluoromethyl)pyridine interacts with various enzymes and proteins. It has been used as a model compound in the study of quorum sensing inhibitors . The compound showed significant activity in comparison to 4NPO in a quorum sensing system of Pseudomonas aeruginosa .
Cellular Effects
This compound has shown to influence cell function. It has been observed to reduce biofilm formation and violacein production in Chromobacterium violaceum . It also showed significant protease activity .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The replacement of pyridine-N-oxide by this compound enhances the activity of the model compound .
Temporal Effects in Laboratory Settings
It has been observed that the replacement of pyridine-N-oxide by this compound enhances the activity of the model compound .
Metabolic Pathways
It is known that the difluoromethyl group (CF2H) can serve as a bioisostere of alcohol, thiol, and amine moieties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine can be achieved through several methods. One common approach involves the use of ethyl bromodifluoroacetate as a fluorine source. The process typically involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its transition metal-free nature and the availability of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various difluoromethylated derivatives, while coupling reactions can produce complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a bioisosteric replacement for pyridine-N-oxide in drug design, enhancing the biological activity and stability of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to quorum sensing inhibitors, biofilm formation, and protease activity.
Industrial Applications: It is employed in the synthesis of agrochemicals, materials science, and other industrial processes where fluorinated compounds are desired.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)pyridine: Contains an additional fluorine atom, resulting in different physicochemical properties.
2-(Fluoromethyl)pyridine: Lacks one fluorine atom, leading to variations in biological activity and stability.
Pyridine-N-oxide: The original compound that 2-(Difluoromethyl)pyridine often replaces in bioisosteric studies.
Uniqueness: this compound is unique due to its balance of fluorine content, which provides an optimal combination of metabolic stability, lipophilicity, and biological activity. This makes it a valuable tool in drug discovery and other scientific research areas .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHSAAHTEMAJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348651 | |
| Record name | 2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114468-01-8 | |
| Record name | 2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114468-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 2-(difluoromethyl)pyridines described in the research papers significant?
A1: Traditional methods often introduce the difluoromethyl group at a late stage. This new method offers a scalable and regioselective approach where the pyridyl ring is constructed around a pre-existing difluoromethyl group [, ]. This allows for greater flexibility in introducing diverse substituents on the pyridine ring and modifying the difluoromethyl group itself. The scalability of the reaction is noteworthy, with the researchers demonstrating consistent yield and purity even when scaled to 0.6 kg [].
Q2: What are the potential advantages of this novel synthetic approach for researchers exploring 2-(difluoromethyl)pyridines?
A2: This "building block" approach to 2-(difluoromethyl)pyridine synthesis, starting from readily available materials, unlocks access to a wider range of derivatives []. Researchers can explore diverse substitutions on the pyridine ring and modifications to the difluoromethyl group itself, potentially leading to the discovery of new compounds with tailored properties for various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


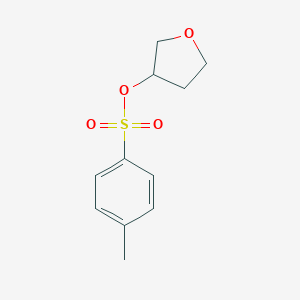
![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)

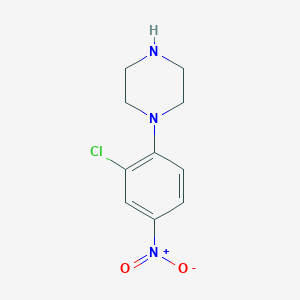
![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)

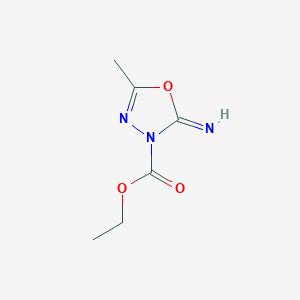
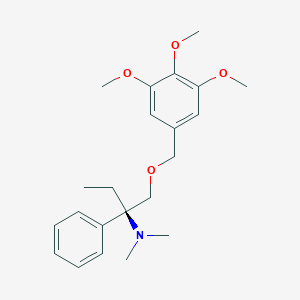



![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
